
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as MPPE, is a synthetic compound with potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases. MPPE has been the subject of scientific research due to its unique chemical structure and potential health benefits.
Mecanismo De Acción
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. This results in a decrease in heart rate and blood pressure. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound also reduces the activity of the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use in lab experiments. This compound has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which may limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of research is the development of new synthesis methods for this compound that can improve its solubility and stability. Finally, more studies are needed to explore the full range of biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that starts with the reaction of 4-methylsulfonylphenyl hydrazine with ethyl 2-chloroacetate to form 4-methylsulfonylphenyl hydrazine acetate. This intermediate product is then reacted with 3-(1-pyrazol-1-ylpropan-2-ylamino)propan-1-ol to form this compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(4-Methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been found to have a significant effect on the cardiovascular system, specifically in reducing blood pressure and heart rate. This compound has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12(11-18-9-3-8-17-18)16-10-15(19)13-4-6-14(7-5-13)22(2,20)21/h3-9,12,15-16,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJXUHRGXPQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
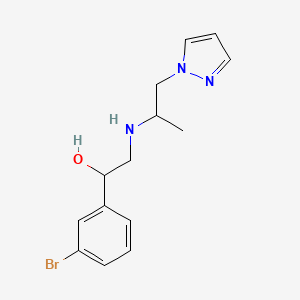
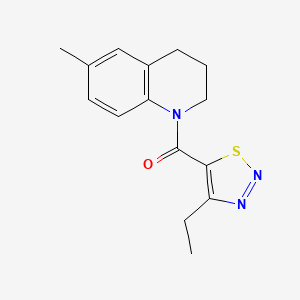
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
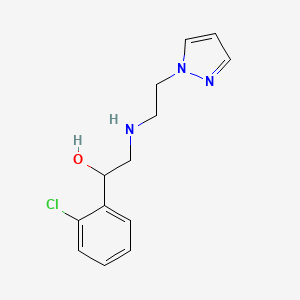
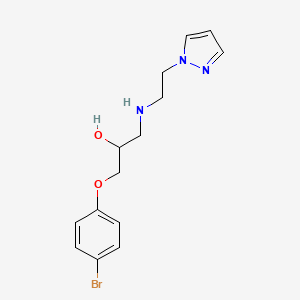
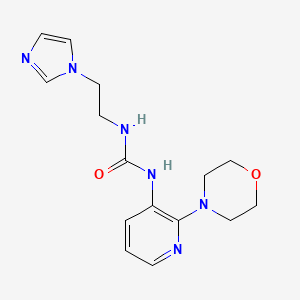
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
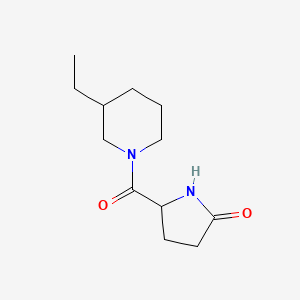
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
